![molecular formula C12H14N2O3S2 B2853119 2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid CAS No. 886500-17-0](/img/structure/B2853119.png)
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with sulfanylacetic acid under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to 2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid show promising activity against various bacterial strains. For instance:
- Case Study : A study published in MDPI highlighted the synthesis of related thienopyrimidine compounds that demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria1.
2. Anticancer Properties
Thienopyrimidine derivatives are being explored for their potential anticancer effects. The ability of these compounds to inhibit specific enzymes or pathways involved in cancer progression has been a focal point of research.
- Case Study : A recent investigation into the mechanisms of action of thienopyrimidine derivatives revealed their capacity to induce apoptosis in cancer cells through the modulation of signaling pathways1.
Agricultural Applications
1. Pesticidal Activity
The search for eco-friendly pesticides has led to the exploration of natural compounds and their derivatives. Thienopyrimidine derivatives have shown potential as botanical pesticides due to their bioactive properties.
- Case Study : Research on the use of thienopyrimidine-based compounds in pest management indicated that these substances could effectively control agricultural pests while minimizing environmental impact[^2^].
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thieno[2,3-d]pyrimidine Core : Utilizing appropriate chlorinated phenyl derivatives.
- Thioether Formation : Introducing a thioether linkage through reaction with thiol compounds.
- Acetic Acid Derivation : Finalizing the structure by acylation with acetic acid.
Mechanism of Action
The mechanism of action of 2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. For instance, as a falcipain-2 inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle and can potentially lead to its eradication.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: This compound shares a similar thienopyrimidine core but differs in the substituents attached to the ring system.
3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid: Another related compound with variations in the alkyl groups and functional groups attached to the core structure.
Uniqueness
2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl substitution at the 3 and 6 positions of the thienopyrimidine core differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .
Biological Activity
The compound 2-((3,6-Diethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular structure of the compound features a thienopyrimidine core with a diethyl substitution and a thioacetic acid moiety. The presence of the thienopyrimidine ring system is significant as it is known to enhance biological activity through interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit substantial antimicrobial properties. For instance, studies have shown that certain thienopyrimidine derivatives possess potent activity against various bacterial strains. The compound in focus was evaluated for its antimicrobial efficacy using standard methods like disk diffusion and minimum inhibitory concentration (MIC) assays.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 16 | Strong |
Candida albicans | 64 | Weak |
The results suggest that the compound demonstrates varying degrees of activity against different microorganisms, with particular effectiveness against E. coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Significant |
MCF-7 | 25 | Moderate |
HepG2 | 30 | Weak |
The compound exhibited significant cytotoxic effects on HeLa cells, indicating its potential as an anticancer agent . Further studies on the mechanism of action revealed that it may induce apoptosis through the activation of caspases and inhibition of cell cycle progression.
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of aldose reductase (ALR), an enzyme implicated in diabetic complications. The inhibition studies showed that the compound has a competitive inhibition profile with an IC50 value comparable to established inhibitors like epalrestat.
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Aldose Reductase | 5 | Competitive |
Molecular docking studies have identified key interactions between the compound and the active site residues of ALR, suggesting a strong binding affinity that could be leveraged for therapeutic applications in diabetes .
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound in vivo. In one study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels and improved metabolic parameters compared to control groups.
Properties
IUPAC Name |
2-(3,6-diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-3-7-5-8-10(19-7)13-12(18-6-9(15)16)14(4-2)11(8)17/h5H,3-4,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSBOKQJKPQSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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